LY2228820

Descripción general

Descripción

El Mesilato de Ralimetinib es un inhibidor selectivo de molécula pequeña de la proteína quinasa 38 activada por mitógenos (MAPK). Se ha estudiado por sus posibles efectos terapéuticos en varios tipos de cáncer, incluido el cáncer avanzado postmenopáusico, el glioblastoma en adultos, el cáncer de trompa de Falopio y el cáncer de mama metastásico .

Mecanismo De Acción

El Mesilato de Ralimetinib ejerce sus efectos inhibiendo selectivamente la vía de la MAPK p38. Esta quinasa está involucrada en la regulación de la producción de citocinas y las respuestas celulares al estrés. Al inhibir la MAPK p38, el Mesilato de Ralimetinib puede reducir la producción de citocinas proinflamatorias e interferir con los mecanismos de supervivencia de las células cancerosas . Los objetivos moleculares incluyen las isoformas α y β de la MAPK p38 .

Análisis Bioquímico

Biochemical Properties

LY2228820 interacts with the α and β isoforms of p38 MAPK . It inhibits these isoforms in vitro with IC50 values of 5.3 and 3.2 nmol/L, respectively . In cell-based assays, this compound potently and selectively inhibited phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces TNF-α secretion by lipopolysaccharide/IFN-γ–stimulated macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK . It inhibits the phosphorylation of MK2, a downstream target of p38 MAPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by this compound in a dose-dependent manner . Significant target inhibition was maintained for 4 to 8 hours following a single 10 mg/kg oral dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by this compound in a dose-dependent manner .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p38 MAPK pathway . It interacts with enzymes such as MK2, a downstream target of p38 MAPK .

Métodos De Preparación

La síntesis del Mesilato de Ralimetinib implica múltiples pasos, comenzando con la preparación de la estructura central de imidazol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de imidazol: Esto implica la reacción de precursores apropiados en condiciones controladas para formar el anillo de imidazol.

Reacciones de sustitución: Se introducen varios sustituyentes en el anillo de imidazol mediante reacciones de sustitución, utilizando reactivos como grupos tert-butilo y fluorofenilo.

Mesilación: El paso final implica la mesilación del compuesto para formar Mesilato de Ralimetinib.

Los métodos de producción industrial para el Mesilato de Ralimetinib implicarían la ampliación de estas rutas sintéticas en condiciones optimizadas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El Mesilato de Ralimetinib se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de imidazol.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución son comunes, especialmente durante el proceso de síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Química: Como inhibidor selectivo de la MAPK p38, se utiliza para estudiar el papel de esta quinasa en varias vías bioquímicas.

Biología: Se utiliza para investigar los efectos de la inhibición de la MAPK p38 en los procesos celulares, incluida la proliferación celular, la apoptosis y la producción de citocinas.

Comparación Con Compuestos Similares

El Mesilato de Ralimetinib pertenece a la clase de fenilimidazoles, que son compuestos aromáticos policíclicos que contienen un anillo de benceno unido a un anillo de imidazol. Compuestos similares incluyen:

Fenilimidazol: Una estructura más simple con propiedades inhibitorias similares.

Aminoimidazol: Otro compuesto con una estructura central similar pero diferentes sustituyentes.

Fluoruro de arilo: Compuestos que contienen un átomo de flúor unido a un anillo aromático.

El Mesilato de Ralimetinib es único debido a su patrón de sustitución específico y su alta selectividad para la MAPK p38, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Propiedades

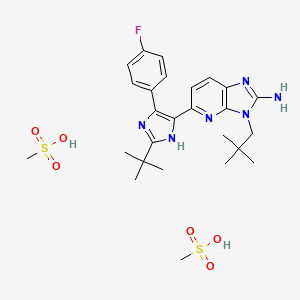

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

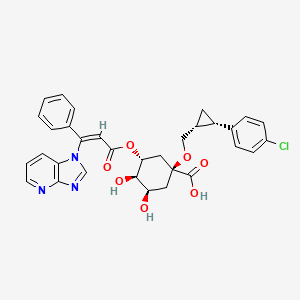

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

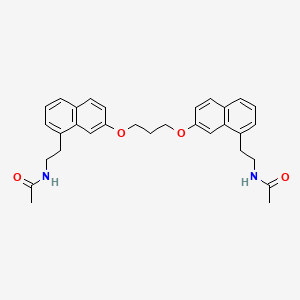

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)

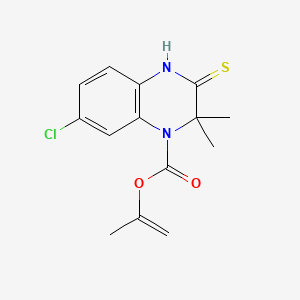

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)

![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)

![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)